molecular formula C9H12N2O4S B1443796 Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate CAS No. 1394941-05-9

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

Cat. No.: B1443796
CAS No.: 1394941-05-9
M. Wt: 244.27 g/mol
InChI Key: GFAFBQYAAXYHDJ-UHFFFAOYSA-N
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Description

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is an organic compound with the molecular formula C9H12N2O4S. It is a thiazole derivative, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Scientific Research Applications

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting cellular processes .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can modulate cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby altering biochemical pathways. It can also interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions at the molecular level contribute to the compound’s overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate typically involves the reaction of ethyl isocyanoacetate with 2-chloroacetic acid in the presence of a base. The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and amino groups enhance its solubility and facilitate its use in various synthetic applications .

Properties

IUPAC Name

ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-14-8(12)6-7(16-5-10-6)11-9(13)15-4-2/h5H,3-4H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAFBQYAAXYHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856128
Record name Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394941-05-9
Record name Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.